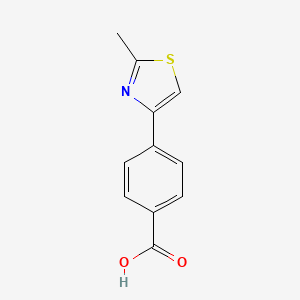
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions, starting from suitable precursors such as bromo ketones, which can be prepared from commercially available compounds in a multi-step process (Teitei, 1980). Another method involves the reaction of ethyl 2-thiophenecarboxylate with hydrazine hydrate and formylbenzoic acid, characterized by elemental analysis, infrared, ultraviolet, and X-ray diffraction methods, forming a 3-D network through intermolecular hydrogen bonding (Jie, 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, such as 4-aminobenzoic acid fragments, often shows a planar thiazolidine moiety inclined at specific angles, with crystal structures forming through hydrogen bonds and π–π stacking interactions (Kosma, Selzer, & Mereiter, 2012). Quantum chemical calculations, including Mulliken charge population and Wiberg bond order analyses, can provide insights into the active atoms and the reliability of these compounds (Jie, 2013).
Chemical Reactions and Properties
Thiazole derivatives can undergo various chemical reactions, including cyclocondensation and Schiff base formation, leading to compounds with potential biological activity (Patel & Patel, 2010). Coordination with metal ions such as Co(II), Ni(II), and Cu(II) can result in complex structures with antimicrobial activities (Mishra et al., 2019).
Physical Properties Analysis
The physical properties of thiazole derivatives can be influenced by solvent effects, leading to different molecular aggregations and spectral forms in solutions such as DMSO, methanol, and ethanol (Matwijczuk et al., 2016). These aggregation processes can significantly affect the fluorescence lifetimes and circular dichroism spectra of the compounds.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including their reactivity and interaction with other molecules, can be elucidated through spectroscopic studies and theoretical models. Fluorescence studies, in particular, can reveal dual fluorescence effects and the impact of molecular aggregation and substituent structure on the spectral properties of these compounds (Matwijczuk et al., 2016; Matwijczuk, Karcz, et al., 2018).
For more in-depth information and further studies on similar compounds, the following references are recommended:
Applications De Recherche Scientifique
-
Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
-
Industrial Applications
-
Antioxidant Properties
-
ALK5 Inhibition
-
Antifungal Medication
-
Antitumor and Cytotoxic Activity
-
Antibacterial and Antimycobacterial Activities
-
Anti-inflammatory, Antipyretic, and Antiviral Activities
-
Antioxidant and Anti-allergic Activities
-
Anticonvulsant and Neuroprotective Activities
-
Diuretic and Antihypertensive Activities
-
Anticorrosive and Photostabilizer Applications
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHTTLXERQUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349600 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
CAS RN |
294620-60-3 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

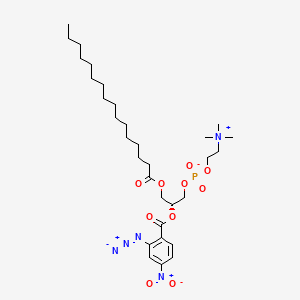
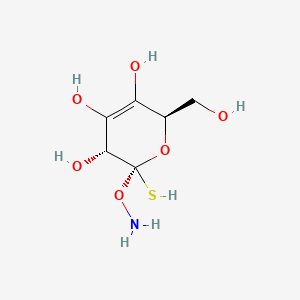
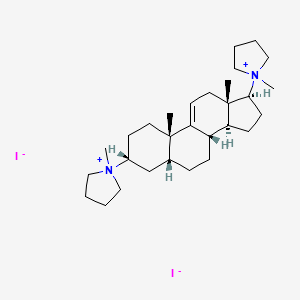
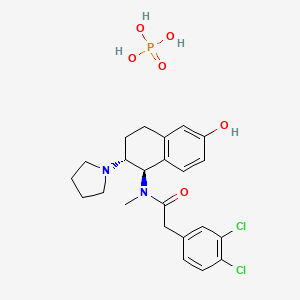
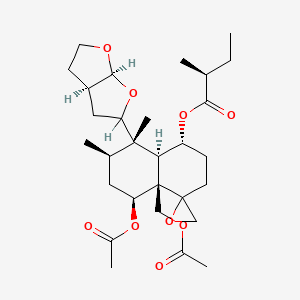

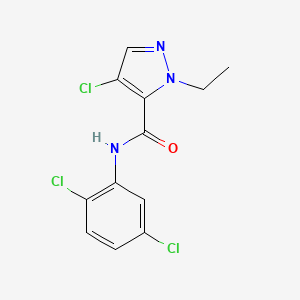
![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
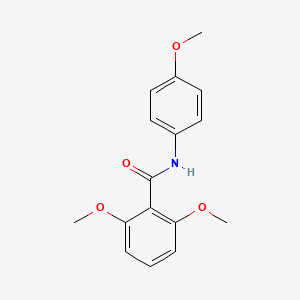
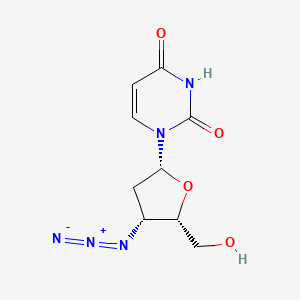
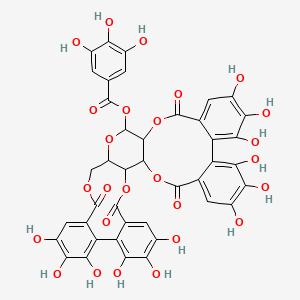
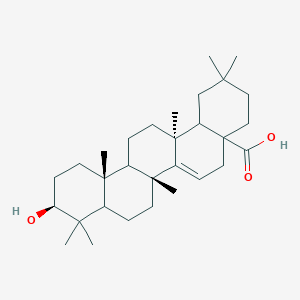
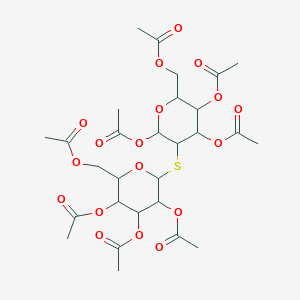
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)